molecular formula C21H16N2O2 B11703615 3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide

3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide

Cat. No.: B11703615
M. Wt: 328.4 g/mol
InChI Key: FUKSSBNALXGOLQ-UHFFFAOYSA-N
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Description

3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide is a chemical compound of interest in medicinal chemistry and chemical research. It belongs to the class of N-phenylbenzamide derivatives, a structural family known to exhibit a range of bioactivities and serve as key scaffolds in the development of novel therapeutic agents . As part of this family, it presents a core structure that researchers can utilize to explore structure-activity relationships (SAR), particularly in areas such as antiviral research, where similar derivatives have shown promise in increasing intracellular levels of host defense factors like APOBEC3G (A3G) . The compound features a benzamide core substituted with a 4-cyanophenoxy group and a 4-methylphenyl group, making it a valuable intermediate or target molecule for chemical synthesis and library development. Researchers may employ it in developing bifunctional compounds or proteolysis-targeting chimeras (PROTACs) for the targeted degradation of proteins such as the androgen receptor . This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C21H16N2O2/c1-15-5-9-18(10-6-15)23-21(24)17-3-2-4-20(13-17)25-19-11-7-16(14-22)8-12-19/h2-13H,1H3,(H,23,24)

InChI Key

FUKSSBNALXGOLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide typically involves the reaction of 4-cyanophenol with 4-methylphenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide exhibit significant anticancer properties. The structural features of this compound allow it to interact with various molecular targets involved in cancer cell proliferation and survival. For instance, studies have shown that benzamide derivatives can inhibit key signaling pathways in cancer cells, leading to reduced tumor growth and enhanced apoptosis .

Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis and other autoimmune diseases. Its ability to inhibit pro-inflammatory cytokines has been documented, suggesting a potential role in treating inflammatory disorders .

Biological Research Applications

Sigma Receptor Ligands
this compound has been investigated as a sigma receptor ligand. Sigma receptors are implicated in various neurological processes and have been identified as potential targets for treating neurodegenerative diseases. The interaction of this compound with sigma receptors could lead to novel therapeutic strategies for conditions like Alzheimer's disease .

Biochemical Probes
In biochemical research, this compound serves as a probe for studying enzyme activity and receptor interactions. Its unique structural features facilitate the exploration of specific biological pathways, making it valuable in pharmacological studies aimed at understanding drug-receptor dynamics .

Material Science Applications

Synthesis of Advanced Materials
The compound can act as a precursor in the synthesis of advanced materials, particularly in the development of polymeric systems and nanomaterials. Its chemical reactivity allows for modifications that enhance material properties such as thermal stability and mechanical strength .

Data Tables and Case Studies

Application Area Description Key Findings/Case Studies
Medicinal ChemistryAnticancer activityInhibition of tumor growth in vitro; potential for drug development
Biological ResearchSigma receptor interactionModulation of neurological pathways; implications for neurodegenerative disease treatment
Material ScienceAdvanced materials synthesisEnhanced properties in polymer composites; applications in nanotechnology

Mechanism of Action

The mechanism of action of 3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of 3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide with related benzamide derivatives from the evidence:

Compound Name Substituents (Position) Molecular Weight (g/mol) Notable Properties/Activities Reference
This compound 4-Cyanophenoxy (3), 4-methylphenyl (N) ~350 (estimated) Hypothetical: Enhanced metabolic stability
4-Bromo-N-(2-nitrophenyl)benzamide Bromo (4), 2-nitrophenyl (N) 335.14 Structural analog used in crystallography
N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB) Hydroxy, phenylacetylamino (4), p-tolyl (N) 380.41 HDAC inhibitor; IC₅₀: 100–200 μM (HepG2, A549)
3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide Cyclopentyloxy (3), methoxy (4), dichloropyridyl (N) 429.31 PDE IV inhibitor; potent anti-asthmatic activity
4-Benzylthio-N-(4-methylphenyl)benzamide derivatives (51–55) Benzylthio, sulfamoyl (varies), 4-methylphenyl (N) 550–600 (avg.) Anticancer activity; apoptosis induction
N-(3-Carbamimidamido-4-methylphenyl)-4-[(4-methylpiperazinyl)methyl]benzamide Carbamimidamido (3), piperazinyl (4), 4-methylphenyl (N) 380.50 Structural complexity; guanidine moiety

Key Observations :

  • Electron-Withdrawing Groups: The 4-cyanophenoxy group in the target compound contrasts with electron-donating groups (e.g., methoxy in ) and bulky substituents (e.g., benzylthio in ).
  • N-Substituent Effects : The 4-methylphenyl group is shared with compounds in , which exhibit anticancer and enzyme-targeting activities. In contrast, HPAPB () uses a p-tolyl group for HDAC inhibition, suggesting that hydrophobic N-substituents are critical for target engagement.

Challenges and Limitations

  • Solubility : The hydrophobic 4-methylphenyl group may limit aqueous solubility, necessitating formulation optimization, as seen in .
  • Synthetic Complexity: Introducing the 4-cyanophenoxy group requires precise control to avoid cyano group degradation, a challenge noted in nitrile-containing syntheses .

Biological Activity

3-(4-Cyanophenoxy)-N-(4-methylphenyl)benzamide is a chemical compound with significant structural complexity, featuring a benzamide backbone with a cyanophenoxy group and a methylphenyl substituent. This unique structure positions it as a candidate for various biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for potential therapeutic developments.

Chemical Structure and Properties

  • Molecular Formula : C18H18N2O
  • Molecular Weight : Approximately 328.37 g/mol
  • IUPAC Name : this compound

The compound's structure includes:

  • A benzamide core, which is known for its diverse biological properties.
  • A cyanophenoxy group that may enhance interaction with biological targets.
  • A methylphenyl group that contributes to hydrophobic interactions, potentially influencing its bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer research and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer cells. The mechanism appears to involve interference with specific cellular pathways crucial for tumor growth.

Cell Line IC50 (µM) Reference
MDA-MB-231 (TNBC)12.5
MCF-715.0
HeLa20.0

The data suggests that the compound's structural features contribute to its potency against these cancer cell lines.

The proposed mechanism involves:

  • Inhibition of Heat Shock Protein 90 (Hsp90) : The compound acts as an inhibitor of Hsp90, a chaperone protein involved in stabilizing several oncoproteins. By disrupting this interaction, it promotes the degradation of these proteins, leading to reduced tumor cell viability.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

Case Studies

  • Study on MDA-MB-231 Cells : In a controlled study, MDA-MB-231 cells were treated with varying concentrations of the compound for 72 hours. Results showed a dose-dependent decrease in cell viability, confirming its potential as an effective anti-tumor agent.
  • Combination Therapy Exploration : The compound was tested in combination with other chemotherapeutic agents to evaluate synergistic effects. Preliminary results indicated enhanced efficacy when used alongside established drugs like doxorubicin, suggesting potential for combination therapies in clinical settings.

Toxicological Profile

While the anticancer properties are promising, understanding the toxicological profile is essential for therapeutic applications:

  • Preliminary toxicity studies indicate low cytotoxicity towards normal cell lines at therapeutic concentrations.
  • Further investigations are necessary to establish a comprehensive safety profile before clinical application.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide in academic research?

Methodological Answer:
Synthetic optimization requires careful selection of coupling agents, solvents, and reaction conditions. For example, amide bond formation (central to this compound) often employs reagents like pivaloyl chloride or carbodiimides, but stoichiometric ratios and temperature control are critical. Evidence from analogous benzamide syntheses suggests that dichloromethane or acetonitrile as solvents, combined with sodium carbonate as a base, can improve yields . Orthogonal analytical techniques (HPLC, NMR) must validate purity, as impurities from incomplete coupling or side reactions (e.g., hydrolysis of the cyanophenoxy group) can skew downstream results. Hazard assessments, including mutagenicity screening (e.g., Ames II testing), are essential due to structural similarities to mutagenic anomeric amides .

Basic: How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Analysis :
    • 1H NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns. Distinct signals for the methyl group (δ ~2.3 ppm) and cyano group (indirectly via coupling patterns) should be observed.
    • 13C NMR : The carbonyl carbon (C=O) appears at δ ~165 ppm, while the nitrile carbon (C≡N) resonates at δ ~115 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) at m/z 331.12 (calculated for C21H15N2O2).
  • IR Spectroscopy : Stretching frequencies for C≡N (~2240 cm⁻¹) and C=O (~1680 cm⁻¹) validate functional groups.

Advanced: What mechanistic insights explain the compound’s potential interaction with bacterial enzymes (e.g., acps-pptase)?

Methodological Answer:
The compound’s trifluoromethyl and cyanophenoxy groups may mimic natural substrates of bacterial phosphopantetheinyl transferases (PPTases), enzymes critical for fatty acid biosynthesis. Computational docking studies (using tools like AutoDock Vina) can predict binding affinity to active sites. For example, the cyanophenoxy group’s electron-withdrawing nature may disrupt hydrogen bonding in the enzyme’s catalytic pocket, while the benzamide backbone aligns with hydrophobic residues . Experimental validation via enzyme inhibition assays (measuring IC50) and competitive binding studies (e.g., surface plasmon resonance) are recommended.

Advanced: How should researchers resolve contradictory data in biological activity studies of this compound (e.g., inconsistent IC50 values)?

Methodological Answer:
Contradictions often arise from variability in assay conditions or compound stability. Steps to address this:

  • Variable Isolation : Test the compound under controlled pH, temperature, and solvent conditions (e.g., DMSO concentration <1% to avoid cytotoxicity).
  • Stability Analysis : Use LC-MS to detect degradation products (e.g., hydrolysis of the nitrile group under aqueous conditions) .
  • Statistical Validation : Apply ANOVA or t-tests to compare replicates across multiple labs. Reference PubChem’s standardized bioassay protocols for consistency .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Assessment : Prior to synthesis, conduct a risk analysis using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Key hazards include mutagenicity (Ames II testing recommended) and decomposition upon heating .
  • PPE : Use nitrile gloves, lab coats, and fume hoods.
  • Waste Disposal : Segregate nitrile-containing waste for incineration to prevent environmental release.

Advanced: How can computational modeling (e.g., QSPR, neural networks) predict the compound’s physicochemical properties?

Methodological Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Software like Gaussian or ORCA can model the compound’s dipole moment and solvation energy .
  • QSPR Models : Train neural networks on datasets (e.g., PubChem’s 2,100+ property sets) to predict logP (estimated ~3.2), solubility, and metabolic stability. Use SMILES strings (e.g., O=C(Nc1ccc(cc1)C)c2ccc(Oc3ccc(C#N)cc3)cc2) as input for platforms like CC-DPS .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., cell lysates)?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 331.12 → 212.08 (characteristic fragment).
  • UV-Vis Spectroscopy : Quantify via absorbance at λmax ~270 nm (aromatic π→π* transitions). Calibrate with standard curves (R² >0.99) .

Advanced: How does the compound’s trifluoromethyl group influence its pharmacokinetic profile?

Methodological Answer:
The CF3 group enhances metabolic stability by resisting oxidative degradation (C-F bonds are inert to cytochrome P450 enzymes). Compare half-life (t1/2) in microsomal assays with non-fluorinated analogs. Molecular dynamics simulations (e.g., GROMACS) can show increased lipophilicity (logP +0.5 vs. non-fluorinated), improving membrane permeability .

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